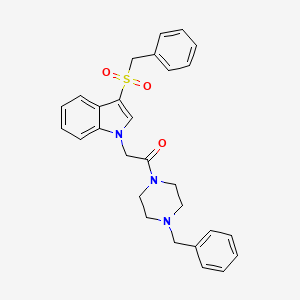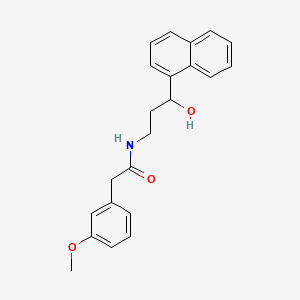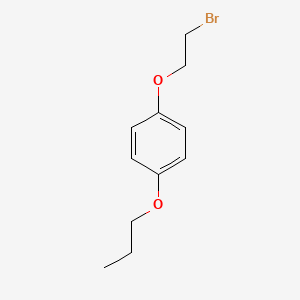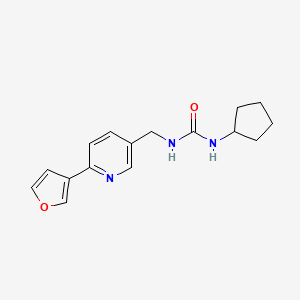![molecular formula C19H20N2O3S2 B2857855 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide CAS No. 941987-08-2](/img/structure/B2857855.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It’s a versatile material used in scientific research with potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of this compound involves a multi-step process. The synthesis process involves the reaction between 5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid and isocyanate, followed by the reaction between the product and various reagents that modify the molecule.Molecular Structure Analysis
The molecular formula of this compound is C19H12N4O2S, and it has a molecular weight of 364.4 g/mol. The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.4 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Applications De Recherche Scientifique
Antitumor Applications
A study explores the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Through a series of chemical reactions, a variety of heterocyclic derivatives including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings were synthesized. These compounds exhibited high antiproliferative activity against three human cancer cell lines, showcasing their potential in antitumor applications (Shams et al., 2010).
Solar Cell Applications
Research has been conducted on the molecular engineering of organic sensitizers for solar cell applications, utilizing functionalized unsymmetrical organic sensitizers that show high incident photon to current conversion efficiency. These sensitizers, upon anchoring onto TiO2 film, demonstrate significant potential in enhancing solar cell performance (Kim et al., 2006).
Antimicrobial Dye Synthesis
Another study focuses on the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems. These dyes, alongside their precursors, demonstrated significant antibacterial and antifungal activities, marking their relevance in the development of antimicrobial agents for dyeing and textile finishing applications (Shams et al., 2011).
Mechanochemistry in Pharmaceutical Synthesis
The mechanochemical synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcases an innovative approach to drug synthesis. This method provides good to excellent yields for sulfonyl-(thio)ureas by either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, highlighting its utility in pharmaceutical applications (Tan et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase in Streptococcus pneumoniae . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific data . .
Biochemical Pathways
The compound likely affects the peptidoglycan biosynthesis pathway , given the role of its potential target enzyme. Inhibition of this pathway can lead to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Result of Action
The potential inhibition of the target enzyme by this compound could lead to the disruption of bacterial cell wall synthesis. This could result in the weakening of the bacterial cell wall, leading to cell lysis and death . .
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-7-9-14(10-8-13)26(23,24)11-3-6-18(22)21-19-16(12-20)15-4-2-5-17(15)25-19/h7-10H,2-6,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLVFKFKBCYMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2857774.png)
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2857778.png)
![7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2857780.png)
![2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857781.png)





![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)
![1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2857793.png)
